4-butoxy-N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

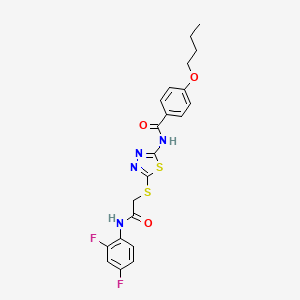

The compound 4-butoxy-N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic benzamide derivative featuring a 1,3,4-thiadiazole core. Its structure includes:

- A benzamide moiety substituted with a butoxy group at the para position.

- A 1,3,4-thiadiazole ring linked via a thioether bridge to a 2-oxoethyl group.

- A 2,4-difluorophenylamino group attached to the carbonyl of the oxoethyl chain.

This architecture combines electron-withdrawing (fluorine, thiadiazole) and lipophilic (butoxy, benzamide) groups, which may influence its physicochemical properties and biological interactions. The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclization, analogous to methods described for related heterocycles .

Properties

IUPAC Name |

4-butoxy-N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F2N4O3S2/c1-2-3-10-30-15-7-4-13(5-8-15)19(29)25-20-26-27-21(32-20)31-12-18(28)24-17-9-6-14(22)11-16(17)23/h4-9,11H,2-3,10,12H2,1H3,(H,24,28)(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQFUKBMMUBPQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F2N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-butoxy-N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic properties against various cancer cell lines, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

This formula indicates the presence of a thiadiazole moiety, which is often associated with biological activity in medicinal chemistry.

Cytotoxicity

Research has demonstrated that compounds containing the thiadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,3,4-thiadiazoles have shown promising results in inhibiting the growth of lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancer cell lines. The IC50 values for these compounds often fall within the range of 1 to 20 µM, indicating potent activity against these malignancies .

Structure-Activity Relationship (SAR)

The modification of substituents on the thiadiazole ring significantly impacts the biological activity of these compounds. For example:

- Substituents at position C-5 of the thiadiazole ring have been shown to enhance cytotoxicity.

- The introduction of electron-withdrawing groups such as fluorine increases the potency against certain cancer cell lines .

Case Studies

- Thiadiazole Derivatives Against Breast Cancer : A study reported that certain thiadiazole derivatives exhibited IC50 values as low as 9 µM against MDA-MB-231 breast cancer cells. These compounds were synthesized and evaluated for their anticancer properties using the MTT assay .

- Anticancer Activity in Prostate Cancer : Another study highlighted that specific derivatives showed IC50 values ranging from 0.794 µM to 12.57 µM against prostate cancer cell lines. This underscores the potential of modifying the thiadiazole structure to enhance selectivity and potency against different types of cancer .

- Comparative Analysis : The compound was compared with standard chemotherapeutic agents such as Imatinib and Indisulam. Results indicated that certain derivatives had superior activity compared to these established drugs, suggesting a promising avenue for further development .

Research Findings Summary

| Compound | Cancer Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Thiadiazole A | MDA-MB-231 | 9 | High potency |

| Thiadiazole B | PC3 | 0.794 | Better than Imatinib |

| Thiadiazole C | HT29 | 12.57 | Selective for cancer cells |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiadiazole/Triazole Cores

Compound A : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones

- Core : 1,2,4-Triazole-thione vs. 1,3,4-thiadiazole.

- Substituents : Sulfonylphenyl and 2,4-difluorophenyl groups.

- Key Differences :

- The triazole-thione exists in tautomeric equilibrium (thione vs. thiol), absent in the rigid thiadiazole core of the target compound.

- Sulfonyl groups enhance polarity, whereas the butoxy-benzamide in the target compound increases lipophilicity.

- Spectral Data : IR spectra confirm the absence of C=O in triazole-thiones (1663–1682 cm⁻¹ region) compared to the preserved amide carbonyl in the target compound .

Compound B : N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

- Core : 1,3-Thiazole vs. 1,3,4-thiadiazole.

- Substituents : Chloro-thiazole and 2,4-difluorobenzamide.

- Key Differences :

- Thiazole’s lower aromaticity may reduce metabolic stability compared to thiadiazole.

- The chloro substituent in Compound B introduces distinct electronic effects vs. the thioether-linked oxoethyl group in the target compound.

Functional Group Variations

Compound C: 4-benzyl-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Substituents : Benzyl and 2,3-dimethylphenyl vs. butoxy and 2,4-difluorophenyl.

- Benzyl groups may sterically hinder interactions compared to the linear butoxy chain.

Compound D : N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

- Core : 4,5-Dihydro-thiadiazole vs. fully aromatic thiadiazole.

- Substituents : Acetyl and 4-fluorophenyl vs. benzamide and 2,4-difluorophenyl.

- Acetamide groups may lower metabolic stability compared to the benzamide moiety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.